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Compound of Interest

Compound Name: TIM-063

Cat. No.: B12406557 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of TIM-063 with other prominent Calcium/Calmodulin-Dependent Protein Kinase

Kinase (CaMKK) inhibitors, supported by experimental data. This document provides a

comprehensive overview of their performance, mechanism of action, and experimental

protocols to aid in the selection of the most suitable inhibitor for your research needs.

Introduction to CaMKK and its Inhibition
Calcium/Calmodulin-Dependent Protein Kinase Kinase (CaMKK) is a crucial upstream kinase

in the Ca2+ signaling pathway. It activates downstream kinases such as CaMKI, CaMKIV, and

AMP-activated protein kinase (AMPK), thereby regulating a multitude of cellular processes

including gene expression, metabolism, and neuronal function.[1][2][3] The development of

potent and selective CaMKK inhibitors is therefore of significant interest for both basic research

and therapeutic applications. This guide focuses on TIM-063, a novel CaMKK inhibitor, and

compares it against other well-established inhibitors: STO-609, GSK650394, and SGC-

CAMKK2-1.

Mechanism of Action
TIM-063, much like its predecessor STO-609, is an ATP-competitive inhibitor that directly

targets the catalytic domain of CaMKK.[4][5] This means it binds to the same site as ATP,

preventing the transfer of a phosphate group to downstream substrates and thereby blocking

their activation. GSK650394 and SGC-CAMKK2-1 also function as ATP-competitive inhibitors.
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[6] A notable characteristic of TIM-063 is its interaction with CaMKK in its active state, an

interaction that is reversible depending on the intracellular Ca2+ concentration.[7]

Comparative Performance: A Data-Driven Overview
The following table summarizes the key quantitative data for TIM-063 and other selected

CaMKK inhibitors, providing a clear comparison of their potency and selectivity against the two

CaMKK isoforms, CaMKKα (CAMKK1) and CaMKKβ (CAMKK2).

Inhibitor Target(s)
IC50
(CaMKKα
)

IC50
(CaMKKβ
)

Ki
(CaMKKα
)

Ki
(CaMKKβ
)

Other
Notable
IC50
Values

TIM-063
CaMKKα,

CaMKKβ

~0.3 µM (in

HeLa cells

for

downstrea

m effects)

[4]

~0.3 µM (in

HeLa cells

for

downstrea

m effects)

[4]

0.35 µM[4] 0.2 µM[4]

STO-609
CaMKKα,

CaMKKβ
- -

80 ng/mL

(~180 nM)

[5]

15 ng/mL

(~34 nM)

[5]

CaMKII:

~10

µg/mL[5]

GSK65039

4

CaMKK1,

CaMKK2

pIC50:

7.48[8]

pIC50:

5.9[8]
- -

SGK1: 62

nM, SGK2:

103 nM[9]

SGC-

CAMKK2-1

CAMKK2,

CAMKK1
- 30 nM[10] - -

AMPK

phosphoryl

ation in C4-

2 cells: 1.6

µM[10]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., ATP

concentration, substrate used). The data presented here is compiled from the cited literature for

comparative purposes.
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Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches discussed, the

following diagrams have been generated.
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CaMKK Signaling Pathway and Points of Inhibition.
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General Experimental Workflows for Inhibitor Characterization.

Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of CaMKK

inhibitors.

In Vitro CaMKK Activity Assay
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This protocol is a composite based on methods described for characterizing CaMKK inhibitors.

[11][12][13]

Objective: To determine the in vitro potency (IC50 or Ki) of an inhibitor against recombinant

CaMKKα or CaMKKβ.

Materials:

Recombinant human CaMKKα or CaMKKβ

Substrate: e.g., GST-tagged inactive CaMKI (K49E) or a peptide substrate like Syntide-2.

Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 2 mM CaCl2, 6 µM

Calmodulin.

ATP: [γ-32P]ATP (for radiometric assays) or unlabeled ATP (for non-radioactive assays).

Test Inhibitor (e.g., TIM-063) dissolved in DMSO.

Phosphocellulose paper or other means of separating phosphorylated substrate.

Scintillation counter or antibody-based detection system (for non-radioactive assays).

Procedure:

Prepare a reaction mixture containing the kinase assay buffer, recombinant CaMKK enzyme,

and the substrate.

Add varying concentrations of the test inhibitor (or DMSO as a vehicle control) to the reaction

mixture and pre-incubate for 10 minutes at 30°C.

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-32P]ATP). The

final ATP concentration should be close to the Km value for the specific CaMKK isoform if

determining Ki values.

Incubate the reaction at 30°C for a set period (e.g., 10-20 minutes), ensuring the reaction is

in the linear range.
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Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose

paper and immediately immersing it in phosphoric acid to stop the enzymatic activity and

wash away unincorporated ATP.

Wash the phosphocellulose paper multiple times with phosphoric acid.

Quantify the amount of 32P incorporated into the substrate using a scintillation counter.

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle

control and determine the IC50 value by non-linear regression analysis.

Cell-Based CaMKK Inhibition Assay
This protocol is a generalized procedure based on studies evaluating CaMKK inhibitors in

cellular contexts.[4]

Objective: To assess the ability of a cell-permeable inhibitor to block CaMKK signaling in a

cellular environment.

Materials:

Cell line (e.g., HeLa or COS-7 cells).

Cell culture medium and supplements.

Plasmid DNA for transfection (e.g., HA-tagged CaMKIV), if required.

Transfection reagent.

Test Inhibitor (e.g., TIM-063) dissolved in DMSO.

Cell stimulation agent (e.g., ionomycin to increase intracellular Ca2+).

Lysis buffer.

Antibodies for Western blotting (e.g., anti-phospho-AMPK, anti-total-AMPK, anti-HA).

Procedure:
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Seed cells in appropriate culture plates and allow them to adhere.

If required, transfect the cells with the desired plasmid DNA (e.g., HA-CaMKIV) according to

the manufacturer's protocol.

After an appropriate incubation period post-transfection, replace the medium with fresh

medium containing various concentrations of the test inhibitor or DMSO (vehicle control).

Pre-incubate for a defined period (e.g., 1-6 hours).

Stimulate the cells with an agent like ionomycin for a short period (e.g., 5 minutes) to activate

the CaMKK pathway.

Terminate the stimulation by washing the cells with ice-cold PBS and then lyse the cells with

an appropriate lysis buffer containing protease and phosphatase inhibitors.

Clarify the cell lysates by centrifugation.

Determine the protein concentration of the lysates.

Analyze the phosphorylation status of downstream targets of CaMKK (e.g., phospho-AMPK

or transfected phospho-CaMKIV) by Western blotting using specific antibodies.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Calculate the percentage of inhibition of downstream phosphorylation for each inhibitor

concentration and determine the cellular IC50 value.

Conclusion
TIM-063 presents itself as a valuable tool for studying CaMKK signaling. Unlike STO-609,

which shows a preference for CaMKKβ, TIM-063 inhibits both CaMKKα and CaMKKβ with

similar potency.[4] This makes it a useful pan-CaMKK inhibitor. When compared to the highly

potent and selective CAMKK2 inhibitor SGC-CAMKK2-1, TIM-063 offers a different profile that

may be advantageous in contexts where inhibiting both isoforms is desired. GSK650394, while

a potent CaMKK inhibitor, also exhibits strong inhibition of SGK kinases, a factor to consider in

experimental design. The choice of inhibitor will ultimately depend on the specific research
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question, the desired isoform selectivity, and the experimental system being used. The data

and protocols provided in this guide are intended to facilitate an informed decision for

researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12406557#tim-063-versus-other-known-camkk-
inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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